
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide, also known as AP-7, is a chemical compound that has been extensively studied in scientific research. This compound is a selective NMDA receptor antagonist, which means it blocks the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. AP-7 has been used in a variety of studies to investigate the role of NMDA receptors in various physiological and pathological processes.
Mechanism of Action
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide works by blocking the activity of NMDA receptors in the brain. NMDA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity and learning and memory. When activated, NMDA receptors allow calcium ions to enter the cell, which triggers a series of intracellular signaling pathways that are important for neuronal function. By blocking NMDA receptors, this compound can disrupt these signaling pathways and alter neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. One study found that this compound can reduce the release of glutamate, which is a neurotransmitter that is involved in a variety of physiological processes. Another study found that this compound can reduce the activity of nitric oxide synthase, which is an enzyme that is involved in the production of nitric oxide, a signaling molecule that is important for neuronal function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-adamantyl)-2-pyrazol-1-ylpropanamide in lab experiments is that it is a selective NMDA receptor antagonist, which means it can be used to specifically target NMDA receptors without affecting other receptors in the brain. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on N-(2-adamantyl)-2-pyrazol-1-ylpropanamide. One area of interest is the role of NMDA receptors in neurodegenerative diseases, and whether blocking NMDA receptors with compounds like this compound can be used as a therapeutic strategy. Another area of interest is the development of more selective NMDA receptor antagonists that can be used to specifically target different subtypes of NMDA receptors. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and other NMDA receptor antagonists.
Synthesis Methods
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide can be synthesized using a multistep process that involves the reaction of 2-adamantanone with hydrazine hydrate to form 2-adamantylhydrazine. The 2-adamantylhydrazine is then reacted with acrylonitrile to form 2-pyrazoline-1-carbonitrile. Finally, the 2-pyrazoline-1-carbonitrile is reacted with propionyl chloride to form this compound.
Scientific Research Applications
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide has been used in a variety of scientific research applications, including studies of synaptic plasticity, learning and memory, and neurodegenerative diseases. One study found that this compound can block the induction of long-term potentiation (LTP) in the hippocampus, which is a process that is thought to underlie learning and memory. Other studies have investigated the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-10(19-4-2-3-17-19)16(20)18-15-13-6-11-5-12(8-13)9-14(15)7-11/h2-4,10-15H,5-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOOURJFTZGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)
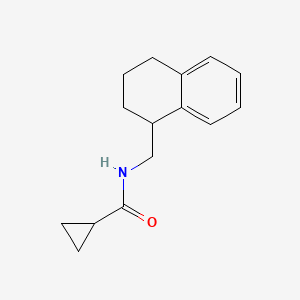
![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)
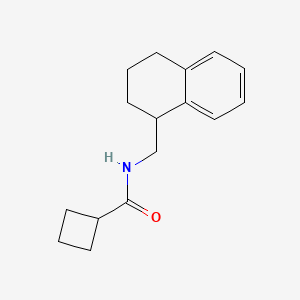
![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)

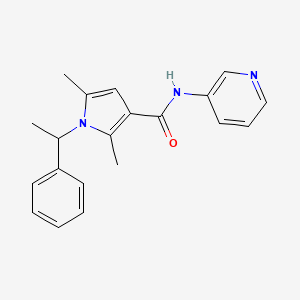

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
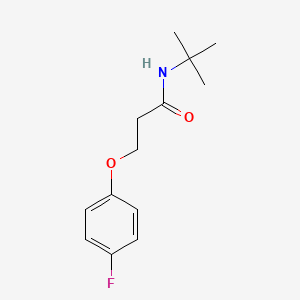
![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
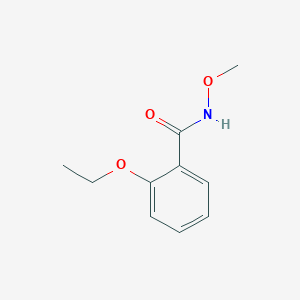
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)